1-Benzyluracil

Description

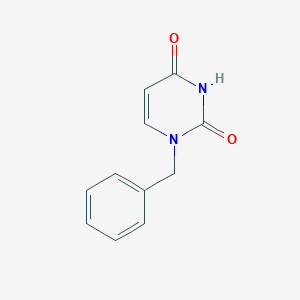

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBPQVFJJKEBLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285494 |

Source

|

| Record name | 1-Benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-00-0 |

Source

|

| Record name | NSC42056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyluracil and Its Derivatives

Established Synthetic Routes to 1-Benzyluracil

The construction of the this compound core can be achieved through several reliable synthetic methodologies, primarily involving condensation reactions or direct alkylation of the uracil (B121893) ring.

Condensation-Based Approaches

Condensation reactions provide a foundational method for assembling the pyrimidine (B1678525) ring of this compound. One common approach involves the reaction of benzylamine (B48309) with a suitable uracil precursor. ontosight.ai For instance, the synthesis of 6-amino-1-benzyluracil (B15025), a key intermediate, is accomplished through the condensation of ethyl cyanoacetate (B8463686) with N-benzylurea in the presence of a base like sodium ethoxide or methoxide. raco.cat This method is effective for producing the uracil scaffold with the benzyl (B1604629) group already incorporated at the N1 position. Another documented condensation approach is the reaction of benzylamine directly with uracil to form this compound. ontosight.ai

Alkylation Strategies

Direct alkylation of the uracil scaffold represents another major pathway to this compound. This strategy typically involves the reaction of uracil with a benzyl halide, such as benzyl bromide, in the presence of a base. A common procedure utilizes potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF). vulcanchem.comnih.gov The reaction proceeds via N-alkylation to furnish this compound. vulcanchem.com More advanced methods have been developed to achieve high regioselectivity for N1-alkylation, which is crucial as uracil has two potential sites for alkylation (N1 and N3). google.com One such method involves the use of 1,3-dibenzoyl derivatives of uracil, which, after selective N1-alkylation, allows for the removal of the protecting groups to yield the N1-monosubstituted product. researchgate.net

Derivatization Strategies for this compound Scaffolds

The this compound core serves as a versatile platform for the synthesis of more complex molecules, including fused heterocyclic systems and analogs with various substituents.

Formation of Fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines, Xanthines, Lumazines)

A significant area of research involves the elaboration of the this compound framework to create fused heterocyclic compounds with potential biological activities.

Pyrido[2,3-d]pyrimidines: These fused systems are often synthesized from 6-amino-1-benzyluracil. A one-pot, three-component reaction of 6-amino-1-benzyluracil, an aromatic aldehyde, and ethyl acetoacetate (B1235776) in ethanol (B145695) under reflux conditions yields ethyl 5-aryl-1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylates. mdpi.comnih.govresearchgate.net Another route involves the reaction of 6-amino-1-benzyluracil with ethyl 2-(2-hydroxybenzylidene)acetoacetate in DMF to produce 6-acetyl-1-benzyl-5-(2-hydroxyphenyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione. mdpi.com Furthermore, pyridodipyrimidines can be synthesized by reacting 6-amino-1-benzyluracil with formalin or 4-chlorobenzaldehyde (B46862) in DMF with triethylamine (B128534) (TEA) as a base. raco.cat

Xanthines: The synthesis of 8-aryl-substituted xanthines can be achieved from this compound derivatives. Starting with 1-benzyl-5,6-diaminouracil, which is prepared from 6-amino-1-benzyluracil, cyclization with various aromatic aldehydes in DMF under reflux affords the corresponding 8-arylxanthines. mdpi.comresearchgate.netresearchgate.net Other single-carbon inserting agents like formamides and acetic anhydride (B1165640) can also be used for the cyclization. researchgate.net

Lumazines: Lumazine derivatives are also accessible from this compound precursors. The condensation of 1-benzyl-5,6-diaminouracil with dicarbonyl compounds such as glyoxal, benzil, or diethyl oxalate (B1200264) leads to the formation of lumazines. researchgate.net For example, refluxing 5,6-diaminouracil (B14702) with aromatic aldehydes in triethyl orthoformate yields 6-aryllumazines. mdpi.comresearchgate.net

| Fused Heterocycle | Starting Material | Key Reagents |

| Pyrido[2,3-d]pyrimidine (B1209978) | 6-Amino-1-benzyluracil | Aromatic aldehydes, ethyl acetoacetate |

| Xanthine | 1-Benzyl-5,6-diaminouracil | Aromatic aldehydes, formamides |

| Lumazine | 1-Benzyl-5,6-diaminouracil | Glyoxal, benzil, diethyl oxalate |

Introduction of Aryl Substituents (e.g., 5-Aryl-substituted Benzyluracils)

The introduction of aryl groups at the C5 position of the uracil ring is a key strategy for modifying the properties of this compound derivatives. The synthesis of novel 5-(phenylamino)-, 5-(benzylamino)-, and 5-(phenethylamino) derivatives of this compound has been accomplished. researchgate.net Structure-activity relationship studies on a series of 5-aryl-substituted 5-benzyluracils have been conducted to develop potent inhibitors of uridine (B1682114) phosphorylase. researchgate.netnih.gov These syntheses often involve multi-step sequences to construct the desired aryl-substituted side chain before its attachment to the uracil ring or modification of a pre-existing group at the 5-position. acs.org

Synthesis of Acyclic Side Chain Analogs (e.g., 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils)

Acyclic nucleoside analogs are an important class of compounds, and this compound serves as a scaffold for their synthesis. A notable example is the synthesis of 1-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-5-benzyluracil (DHPBU). nih.gov This is achieved through the direct coupling of bis(trimethylsilyl)-5-benzyluracil with the appropriate chloromethyl ether, followed by the removal of protecting groups. nih.gov Similarly, other acyclic side chains can be introduced at the N1 position. For instance, the condensation of 5-alkyl-6-(arylmethyl)uracils with acetals using trimethylsilyl (B98337) triflate (TMS triflate) as a catalyst yields acyclic uracil derivatives. acs.orgnih.gov These modifications aim to improve properties such as water solubility and biological activity. researchgate.netnih.gov

| Acyclic Analog | Synthetic Approach | Key Intermediate |

| 1-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-5-benzyluracil | Coupling with chloromethyl ether | bis(trimethylsilyl)-5-benzyluracil |

| Acyclic 5-alkyl-6-(arylmethyl)uracil derivatives | Condensation with acetals | 5-alkyl-6-(arylmethyl)uracil |

Generation of 6-Benzyl Analogs and Modified Pyrimidine Ring Systems

The synthesis of 6-benzyl analogs of this compound often involves multi-step procedures. One common approach begins with the lithiation of 5-substituted uracil derivatives using lithium diisopropylamide (LDA), followed by a reaction with an aryl aldehyde to produce 6-(arylhydroxymethyl)uracil intermediates. These intermediates can then be acetylated and subsequently subjected to palladium-catalyzed hydrogenolysis to yield the desired 5-alkyl-1-(alkoxymethyl)-6-benzyluracil derivatives. nih.gov

Another strategy involves the condensation of ethyl 2-alkyl-4-aryl-3-oxobutyrates with thiourea. The resulting product is then treated with chloroacetic acid to form 5-alkyl-6-(arylmethyl)uracils. acs.orgnih.govacs.org These uracils can be further modified. For instance, condensation with acetals using trimethylsilyl triflate (TMS triflate) as a catalyst can produce acyclic 5-alkyl-6-(arylmethyl)uracil derivatives. acs.orgnih.govacs.org

Modification of the pyrimidine ring system itself can be achieved through various methods. For example, Pd-catalyzed direct C5-H arylation of 1-(tetrahydrofuran-2-yl)-3-benzyluracil has been reported. researchgate.net Additionally, intramolecular cyclization of 9-N-substituted purines via C8-H activation has been used to create fused ring systems. mdpi.com

Table 1: Synthesis of 6-Benzyl Analogs of this compound

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-Ethyluracil derivatives | 1. LDA lithiation 2. Aryl aldehyde 3. Acetylation 4. Pd-catalyzed hydrogenolysis | 5-Alkyl-1-(alkoxymethyl)-6-benzyluracil derivatives | nih.gov |

| Ethyl 2-alkyl-4-aryl-3-oxobutyrates | 1. Thiourea 2. Chloroacetic acid | 5-Alkyl-6-(arylmethyl)uracils | acs.orgnih.govacs.org |

| 1-(Tetrahydrofuran-2-yl)-3-benzyluracil | Pd-catalyst, base | C5-arylated this compound derivative | researchgate.net |

Synthesis of N-Phenylacetamides from this compound

A facile and high-yield synthesis of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-phenylacetamides has been developed. nih.gov This method involves the alkylation of 1-benzyluracils with the appropriate 2-chloroacetanilides in the presence of potassium carbonate in dimethylformamide (DMF). nih.gov This approach has proven to be efficient, with yields ranging from 78-96%, and avoids the difficult workups and side products associated with other methods. nih.gov The synthesis of the required 2-chloro-N-phenylacetamides can be achieved by reacting anilines with chloroacetyl chloride. nih.govbioline.org.br

Table 2: Synthesis of 2-(this compound-3-yl)-N-phenylacetamides

| This compound Derivative | 2-Chloroacetanilide | Reaction Conditions | Product | Yield (%) | Reference |

| This compound | 2-Chloro-N-phenylacetamide | K₂CO₃, DMF, 80°C | 2-(3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-phenylacetamide | 78-96 | nih.gov |

| 1-Benzylthymine | Varies | K₂CO₃, DMF, 80°C | Corresponding N-phenylacetamide | Not specified | nih.gov |

| 1-(Diphenylmethyl)uracil | Varies | K₂CO₃, DMF, 80°C | Corresponding N-phenylacetamide | Not specified | nih.gov |

Functionalization for Specific Biological Probes

The functionalization of this compound and its analogs is essential for creating specific biological probes. These probes are designed to interact with biological targets and can be used for various applications, including imaging and diagnostics. enamine.netnih.gov

One strategy involves the introduction of a photo-crosslinking moiety, such as a diazirine group, along with a functional group like acetylene (B1199291) for click chemistry. enamine.net This allows for the covalent labeling of target proteins upon UV irradiation, facilitating their identification and characterization. enamine.net Another approach is the attachment of fluorophores, such as pyrene, to create ratiometric fluorescent probes that change their emission properties upon binding to a target biomolecule. beilstein-journals.org Furthermore, conjugating these molecules to nanoparticles can enhance their delivery and signal amplification. biorxiv.orgrsc.org

Reaction Mechanisms and Pathways in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is fundamental to optimizing reaction conditions and developing new synthetic routes.

Cyclocondensation Mechanisms

Cyclocondensation reactions are a cornerstone in the synthesis of the pyrimidine ring of uracil. organic-chemistry.org In a common pathway, a β-keto ester is condensed with thiourea, which is then followed by treatment with chloroacetic acid to form the uracil ring. acs.orgacs.org Another method involves the reaction of 1,2-diamines with 1,2-diketones, which can lead to the formation of a pyrazine (B50134) ring through a series of condensation and cyclization steps. jlu.edu.cn The mechanism often proceeds through the formation of an intermediate, such as a Schiff base or an enamine, which then undergoes intramolecular cyclization to form the final heterocyclic product. raco.catias.ac.inresearchgate.net These reactions can be catalyzed by acids or metals to enhance their efficiency. ias.ac.inbeilstein-journals.org

Oxidative Hydrolysis and Hydrogenolysis Routes

Oxidative hydrolysis is a key step in converting thiouracil derivatives to their corresponding uracil analogs. This transformation is often achieved using an oxidizing agent like hydrogen peroxide. nih.govdrugfuture.com

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. libretexts.org In the context of this compound chemistry, it is frequently used for debenzylation, where a benzyl ether is cleaved to reveal a hydroxyl group. libretexts.org This reaction is typically carried out using a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.govresearchgate.net This method is also employed in the final step of synthesizing certain 6-benzyluracil derivatives. nih.govdrugfuture.com The reaction pathway for the hydrogenolysis of benzyl phenyl ether, a model for linkages in lignin, has been studied using NiMo-pillared clay catalysts, demonstrating selective cleavage of the Caliphatic–O bond. mdpi.commdpi.com

Nucleophilic Substitutions and Additions

Nucleophilic substitution and addition reactions are fundamental to the functionalization of the this compound scaffold. wikipedia.orgsavemyexams.com

Nucleophilic Substitution: This class of reactions involves an electron-rich nucleophile attacking an electron-deficient center, replacing a leaving group. wikipedia.org A common example is the SN2 reaction, where the nucleophile attacks from the backside of the leaving group in a single, concerted step. organic-chemistry.org This is often seen in the alkylation of the uracil ring, for instance, at the N1 or N3 position. nih.gov The reactivity in SN2 reactions is influenced by the strength of the nucleophile and steric hindrance at the reaction center. In contrast, the SN1 reaction proceeds through a carbocation intermediate. organic-chemistry.org

Nucleophilic Addition: These reactions occur at the polarized carbon-heteroatom double bonds of the uracil ring, particularly the carbonyl groups. savemyexams.comwikipedia.orgmasterorganicchemistry.com The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. savemyexams.comlibretexts.org This intermediate can then be protonated to yield an alcohol. The rate of nucleophilic addition is influenced by the electrophilicity of the carbonyl carbon, which can be enhanced by adjacent electron-withdrawing groups. masterorganicchemistry.com

Structural Elucidation and Spectroscopic Characterization of 1 Benzyluracil

Single Crystal X-ray Diffraction Analysis

Crystallographic System and Space Group Determination

Analysis of a single crystal of 1-benzyluracil (C₁₁H₁₀N₂O₂) revealed that it crystallizes in the monoclinic system. The specific space group was determined to be P2₁/c. researchgate.net The unit cell parameters were found to be a = 14.645(6) Å, b = 17.114(7) Å, c = 14.141(6) Å, with a β angle of 117.206(6)°. The volume of the unit cell is 3152(2) ų, and it contains four molecules (Z = 4). researchgate.net

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.645(6) |

| b (Å) | 17.114(7) |

| c (Å) | 14.141(6) |

| β (°) | 117.206(6) |

| Volume (ų) | 3152(2) |

Molecular Conformation and Dihedral Angle Analysis

The molecular structure of this compound consists of a uracil (B121893) heterocycle and a benzene (B151609) ring. A key feature of its conformation is the orientation of these two ring systems relative to each other. The dihedral angle, which describes the angle between the planes of the benzene ring and the uracil ring, is a critical parameter. ucl.ac.uk In the case of this compound, the benzene ring is positioned nearly perpendicular to the plane of the uracil heterocycle. researchgate.net The experimentally determined dihedral angle between the two rings is 91.2(2)°. researchgate.net This perpendicular arrangement minimizes steric hindrance between the two cyclic moieties.

Intermolecular Interactions and Hydrogen Bonding

The crystal packing of this compound is significantly influenced by intermolecular forces, particularly hydrogen bonds. savemyexams.com Hydrogen bonds are formed when a hydrogen atom is situated between two electronegative atoms, leading to a strong dipole-dipole interaction. libretexts.orgwikipedia.org In the solid state, this compound molecules are linked together through intermolecular N—H⋯O hydrogen bonds. researchgate.net These interactions create a chain-like structure within the crystal lattice. researchgate.net Specifically, the hydrogen atom attached to the nitrogen at position 3 of the uracil ring forms a hydrogen bond with an oxygen atom of an adjacent molecule. researchgate.net This type of hydrogen bonding is a common feature in the crystal structures of uracil derivatives and plays a crucial role in the formation of stable, ordered assemblies.

Supramolecular Assembly and Coordination Polymer Structures

The intermolecular hydrogen bonding in this compound leads to the formation of a one-dimensional supramolecular assembly. researchgate.net Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. nih.govbeilstein-journals.orgrsc.org In this case, the N—H⋯O hydrogen bonds act as the primary driving force for the self-assembly of the molecules into an infinite chain structure. researchgate.net

While this compound itself forms a one-dimensional supramolecular chain, it can also act as a ligand in the formation of more complex coordination polymers. wikipedia.orgmdpi.comrsc.org For instance, a lanthanum(III) complex has been synthesized where the uracil-1-acetate ligand, a derivative of this compound, participates in the formation of a two-dimensional coordination polymer. researchgate.net In this structure, the lanthanum ions are coordinated by nitrogen and oxygen atoms from the organic ligands, resulting in an extended network. researchgate.net The self-assembly in this coordination polymer is further stabilized by N-H…O and O-H…O hydrogen bonds. researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structure and properties of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for determining the connectivity and chemical environment of atoms in a molecule. ontosight.ainih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the hydrogen and carbon atoms, respectively, within a molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus.

¹H-NMR Spectral Data of this compound While a specific spectrum for this compound was not found in the provided search results, typical chemical shifts for related structures can be inferred. For example, in N-benzylaniline, the protons of the benzyl (B1604629) group (CH₂) appear as a singlet around 4.38 ppm, and the aromatic protons of the phenyl ring are observed in the range of 7.32-7.44 ppm. rsc.org The protons on the uracil ring would be expected to appear in the vinylic and amide regions of the spectrum. hmdb.ca

¹³C-NMR Spectral Data of this compound Similarly, a specific ¹³C-NMR spectrum for this compound was not available. However, data from similar compounds can provide expected ranges for the chemical shifts. For instance, in N-benzylaniline, the carbon of the benzyl CH₂ group resonates at approximately 48.4 ppm. rsc.org The carbons of the phenyl ring typically appear between 127 and 140 ppm. rsc.org The carbonyl carbons (C=O) of the uracil ring would be expected to have chemical shifts in the range of 150-175 ppm, while the vinylic carbons (C=C) would appear around 100-145 ppm. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key structural features: the uracil ring and the benzyl substituent.

The uracil moiety is characterized by the presence of two carbonyl groups (C=O) and an N-H bond at the N3 position. Strong absorption bands corresponding to the C=O stretching vibrations are typically observed in the 1716-1651 cm⁻¹ range for N-substituted uracils. nih.gov The N-H stretching vibration of the N3-H group in N1-substituted uracils gives rise to a sharp peak in the region of 3159-3022 cm⁻¹. nih.gov

The benzyl group introduces vibrations associated with the aromatic ring and the methylene (B1212753) (-CH₂) bridge. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. vscht.cz The aromatic ring also exhibits C=C stretching vibrations, which typically appear in the 1600-1400 cm⁻¹ range. vscht.czijaers.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond | Functional Group | Appearance |

|---|---|---|---|

| 3159–3022 | N-H stretch | Amide (Uracil ring) | Sharp |

| 3100–3000 | C-H stretch | Aromatic (Benzyl ring) | Medium to weak |

| 2950–2850 | C-H stretch | Alkane (Methylene bridge) | Medium |

| 1716–1651 | C=O stretch | Carbonyl (Uracil ring) | Strong |

| 1600–1400 | C=C stretch | Aromatic & Uracil ring | Medium to weak |

These distinct absorption bands collectively provide a spectroscopic "fingerprint" for this compound, allowing for its unambiguous identification and the confirmation of its molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₁₁H₁₀N₂O₂), the exact molecular weight is 214.21 g/mol . In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 214.

The fragmentation of this compound under mass spectrometric conditions is highly characteristic and provides key structural evidence. The most significant fragmentation pathway involves the cleavage of the bond between the uracil ring's N1 atom and the benzylic carbon. This cleavage is common in N-aralkylated uracils and results in two primary fragments. nih.gov

The most prominent fragment is typically the benzyl cation ([C₇H₇]⁺), which often rearranges to the highly stable tropylium (B1234903) ion. This fragment gives a strong signal at m/z 91. nih.gov The other resulting fragment would be the uracil radical at m/z 111. The presence of the m/z 91 peak is a strong indicator of a benzyl substituent in the molecule. nih.govoalib.com

Table 2: Major Mass Spectrometric Fragments of this compound

| m/z | Ion Structure | Fragment Name | Significance |

|---|---|---|---|

| 214 | [C₁₁H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) | Confirms molecular weight |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium Cation | Base peak, indicates benzyl group |

| 111 | [C₄H₃N₂O₂]• | Uracil Radical | Confirms the uracil moiety |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the chromophores present: the conjugated pyrimidine (B1678525) ring of uracil and the aromatic benzyl group. matanginicollege.ac.in

Pyrimidine bases like uracil typically exhibit strong absorption in the UV region due to π→π* transitions within the conjugated ring system. scialert.netmsu.edu For uracil and its simple derivatives, the main absorption maximum (λmax) is generally observed around 260 nm. unchainedlabs.com The presence of the benzyl group, another chromophore, extends the conjugation of the system. This extended conjugation can lead to a slight shift in the absorption maximum to a longer wavelength (a bathochromic shift) and an increase in the molar absorptivity (a hyperchromic effect). matanginicollege.ac.in

In addition to the intense π→π* transitions, weaker n→π* transitions are also possible. These involve the promotion of a non-bonding electron from the lone pairs of the oxygen or nitrogen atoms to an anti-bonding π* orbital. These transitions occur at longer wavelengths and have significantly lower intensity compared to π→π* transitions. matanginicollege.ac.inscialert.net

Table 3: Electronic Transitions for this compound

| Transition | Orbitals Involved | Chromophore | Expected λmax Region |

|---|---|---|---|

| π→π* | π → π* | Uracil and Benzyl Rings | ~260-270 nm |

| n→π* | n → π* | Carbonyl and Ring Nitrogen | >290 nm |

Potential Applications of Fluorescence Spectroscopy in Uracil Derivative Studies

While uracil itself is considered essentially non-fluorescent due to an extremely low quantum yield, the strategic modification of the uracil scaffold can produce derivatives with significant fluorescence. rsc.orgresearchgate.net This has opened up a range of potential applications for uracil derivatives in biochemistry and molecular biology, where fluorescence is a key analytical tool.

By introducing fluorescent moieties or extending the conjugated system, researchers have developed fluorescent uracil analogs for various purposes: sci-hub.sebeilstein-journals.org

Probes for Nucleic Acid Structure and Dynamics: Fluorescent uracil derivatives can be incorporated into DNA or RNA strands to serve as spectroscopic probes. cancer.gov Changes in the fluorescence signal (such as intensity or emission wavelength) can report on the local environment, allowing for the study of nucleic acid conformation, protein-DNA interactions, and DNA repair mechanisms. cancer.govnih.gov

Fluorescent Chemosensors: Uracil derivatives have been designed to act as chemosensors for detecting specific metal ions. sci-hub.se The binding of a target ion to the uracil-based ligand can cause a measurable change in fluorescence (enhancement or quenching), enabling selective and sensitive detection. sci-hub.setandfonline.com

Enzyme Assays and Ligand Binding: Fluorogenic uracil nucleotides have been synthesized to monitor the activity of enzymes, such as glycosyltransferases. nih.gov Binding of the fluorescent nucleotide to the enzyme's active site can lead to a change in fluorescence, providing a method to study ligand-binding events and screen for potential inhibitors. nih.gov

Cellular Imaging: The development of uracil-based fluorescent probes allows for the imaging of specific analytes within living cells. For example, a uracil-azo derivative has been used for the confocal fluorescence imaging of manganese ions in cancer cell lines. sci-hub.se

These applications highlight the versatility of chemically modified uracils, transforming a non-emissive nucleobase into a powerful class of fluorescent tools for biological and chemical research. rsc.orgnih.gov

Computational Chemistry and in Silico Modeling of 1 Benzyluracil

Quantum Chemical Investigations

Quantum chemical calculations provide a microscopic understanding of the intrinsic properties of 1-benzyluracil. These methods are pivotal in predicting the molecule's behavior at the electronic level. However, it is important to note that detailed computational studies, particularly those involving excited state dynamics and complex potential energy surfaces, have been more extensively reported for its isomer, 5-benzyluracil (B1204335), due to its role as a model for DNA-protein cross-linking. researchgate.netinfn.itcsic.esacs.orgresearchgate.net Consequently, specific data for this compound is limited in the scientific literature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. physchemres.org For this compound, DFT calculations would typically be employed to determine its optimized geometry, electronic energy, and the distribution of electron density. These calculations are fundamental for understanding the molecule's stability and reactivity. While specific peer-reviewed data for this compound is scarce, a typical DFT study would involve the use of a functional, such as B3LYP or M06, with a suitable basis set (e.g., 6-31G(d,p)) to achieve a balance between accuracy and computational cost. dergipark.org.tr

Table 1: Representative Ground State Properties of a Benzyluracil Analogue (Illustrative) This table is illustrative and based on general knowledge of DFT calculations on similar molecules, as specific data for this compound is not readily available.

The study of the first (S1) and second (S2) singlet excited states is crucial for understanding the photophysical and photochemical behavior of this compound. researchgate.net These investigations, often carried out using Time-Dependent DFT (TD-DFT) or more advanced multireference methods like CASSCF and CASPT2, can predict absorption and emission spectra and elucidate the pathways of de-excitation after UV light absorption. infn.itacs.org For the related 5-benzyluracil, studies have identified various decay pathways, including fluorescence and non-radiative decay. researchgate.netresearchgate.net It is plausible that this compound would also exhibit complex excited-state dynamics, but specific calculations are needed for a definitive understanding.

Conical intersections are points of degeneracy between electronic potential energy surfaces that facilitate highly efficient non-radiative decay from an excited state back to the ground state. csic.esacs.org These are critical for the photostability of many biological molecules. In uracil (B121893) and its derivatives, conical intersections are known to play a significant role in their ultrafast deactivation. acs.orgacs.org While the specific locations and characteristics of conical intersections for this compound have not been reported, it is hypothesized that, like other uracil derivatives, such non-radiative decay channels would be important in its photophysics, competing with radiative processes like fluorescence.

The conformational flexibility of this compound, particularly the rotation around the single bond connecting the benzyl (B1604629) group to the uracil ring, is a key determinant of its shape and how it interacts with its environment. Computational methods can be used to calculate the energy barriers associated with these internal rotations, providing insight into the molecule's conformational dynamics. core.ac.uknih.gov Understanding the preferred conformations and the ease with which the molecule can change its shape is essential for predicting its biological activity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are central to the chemical reactivity of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ossila.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the uracil and benzyl rings, while the LUMO would also be distributed over these aromatic systems. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Illustrative Frontier Orbital Energies for a Benzyluracil Analogue This table is for illustrative purposes, as specific data for this compound is not available in the provided search results.

Analysis of Internal Rotational Barriers and Conformational Dynamics

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery and for understanding the molecular basis of a ligand's biological activity. While detailed docking studies for this compound are not widely published, research on related compounds like 6-amino-1-benzyluracil (B15025) has demonstrated the utility of this approach. researchgate.net In such studies, the ligand is placed into the binding site of a protein, and a scoring function is used to estimate the binding affinity. The analysis of the docked conformation reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Computational tools are being used to guide the rational design of drugs based on the this compound scaffold. vulcanchem.com

Table 3: Common Protein Targets for Uracil Derivatives in Docking Studies

Elucidation of Binding Modes with Enzyme Active Sites (e.g., DNA Gyrase B, EGFR, CDK2, Jak2, DHFR, VEGFR-2, Pim-1 Kinase, Aldose Reductase)

Molecular docking studies are instrumental in visualizing how ligands like this compound derivatives fit within the active site of a protein. This helps in understanding the structural basis of their inhibitory activity.

DNA Gyrase B: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it a validated target for antibiotics. mdpi.comuniprot.org The B subunit (GyrB) contains the ATP-binding site, which is a key target for inhibitors. mdpi.com Molecular docking studies on derivatives of 6-amino-1-benzyluracil have been performed to explore their binding to the ATP-binding pocket of E. coli DNA gyrase B. researchgate.netrcsb.org These studies found that the compounds could fit well within the binding site, interacting with key amino acid residues and showing binding energies comparable to native inhibitors. researchgate.net The uracil moiety and the benzyl group are crucial for establishing these interactions.

Aldose Reductase (AR): Aldose reductase is an enzyme implicated in the development of diabetic complications. Selective inhibition of AR is a major therapeutic goal. Computational studies on a series of 3-benzyluracil-1-acetic acids have revealed the structural basis for their selective inhibition of human AR. researchgate.net For instance, the compound 2-(3-(4-chloro-3-nitrobenzyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid was found to bind within the enzyme's specificity pocket. The uracil core and the acetic acid side chain form critical hydrogen bonds, while the substituted benzyl group occupies a hydrophobic pocket. The flexibility of the chloronitrobenzyl moiety allows it to open the AR specificity pocket, which is a key determinant of its inhibitory action. researchgate.net

While extensive computational studies have been conducted on this compound derivatives against DNA Gyrase B and Aldose Reductase, specific in silico binding studies of this compound with EGFR, CDK2, Jak2, DHFR, VEGFR-2, and Pim-1 Kinase are not as prominently detailed in publicly available research. However, the general methodologies are applicable to these targets for future research endeavors.

| Enzyme Target | Key Findings from In Silico Modeling | Reference |

|---|---|---|

| DNA Gyrase B | Derivatives of 6-amino-1-benzyluracil demonstrate good binding energy within the ATP-binding site, interacting with key amino acids similarly to known inhibitors. | researchgate.net |

| Aldose Reductase (AR) | 3-Benzyluracil-1-acetic acid derivatives bind in the active site, with the carboxylate group interacting with the anionic binding pocket and the benzyl moiety occupying a hydrophobic specificity pocket. Substitutions on the benzyl ring dictate selectivity. | researchgate.net |

Predictive Modeling of Binding Affinity and Inhibition

Predictive modeling aims to quantitatively forecast the binding affinity (e.g., ΔG, Ki, or IC50) of a ligand for its target protein. uu.nlpraiseworthyprize.org These models, often built using techniques like multiple linear regression or machine learning, use calculated molecular descriptors to establish a relationship with biological activity. arxiv.orgnih.gov

For derivatives of this compound, docking scores and binding energy calculations are commonly used to rank potential inhibitors and predict their relative potency. researchgate.netuu.nl For example, in studies against DNA gyrase B, the calculated binding energies for a series of uracil derivatives helped to identify the most promising compounds for synthesis and further testing. researchgate.net These predictive models are crucial in the early stages of drug discovery, allowing for the prioritization of compounds and reducing the need for extensive experimental screening. nih.govbiorxiv.org

Role of Specific Amino Acid Interactions in Binding

The stability and specificity of a ligand-protein complex are determined by a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govfrontiersin.org Computational models are adept at identifying these crucial interactions.

In the case of 3-benzyluracil-1-acetic acid inhibitors of aldose reductase, docking simulations have highlighted the importance of several key residues. researchgate.net The carboxylate group of the inhibitor typically forms hydrogen bonds and ionic interactions with residues such as Tyr48, His110, and Trp111 in the enzyme's anionic binding pocket. The uracil ring can form hydrogen bonds with other residues, while the benzyl group engages in hydrophobic interactions within the specificity pocket. For instance, π-stacking interactions between the benzyl ring of the inhibitor and aromatic residues like Trp111 are often observed. researchgate.netethz.ch

Similarly, for DNA gyrase B inhibitors derived from this compound, interactions with key amino acids in the ATP-binding site, such as Asp73, are predicted to be critical for inhibition. researchgate.net

| Enzyme Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| Aldose Reductase (AR) | Tyr48, His110, Trp111 | Hydrogen bonding/ionic interactions with the inhibitor's carboxylate group. | researchgate.net |

| Trp111 | π-stacking with the inhibitor's benzyl ring. | ||

| Specificity Pocket Residues | Hydrophobic interactions with the benzyl group. | ||

| DNA Gyrase B | Asp73, Water molecules | Hydrogen bonding with the uracil moiety. | researchgate.net |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that links the chemical structure of a compound to its biological activity. collaborativedrug.com Computational methods provide powerful tools to build and rationalize SAR. uni-bonn.deresearchgate.net

Computational Design and Virtual Screening of Analogs

Computational design and virtual screening are used to explore vast chemical spaces to identify novel, potentially active compounds based on a known scaffold like this compound. ugm.ac.idresearchgate.net This process often starts with a pharmacophore model, which defines the essential 3D features required for binding, or by docking large libraries of virtual compounds into the target's active site. mdpi.comnih.gov

For example, starting with the 6-amino-1-benzyluracil scaffold, new pyridopyrimidine derivatives were designed and evaluated in silico. researchgate.netx-mol.net Virtual screening campaigns can efficiently filter thousands to millions of compounds to a manageable number of "hits" for further investigation, significantly accelerating the discovery of new lead compounds. mdpi.comsourceforge.io

Correlation of Structural Modifications with Biological Activity

Computational SAR studies help to understand how small changes in a molecule's structure affect its biological activity. By systematically modifying a lead compound in silico and calculating its predicted binding affinity, researchers can build a detailed SAR profile. nih.gov

Studies on 3-benzyluracil-1-acetic acid derivatives targeting aldose reductase and the related enzyme AKR1B10 provide a clear example. researchgate.net Computational analysis revealed that the substitution pattern on the benzyl ring is a key determinant of selectivity. A chloronitrobenzyl moiety was found to favor binding to aldose reductase by opening its specificity pocket. In contrast, introducing larger substituents like multiple bromine atoms on the benzyl ring created steric hindrance that prevented the opening of the AR pocket but allowed for a tighter fit within the AKR1B10 active site. This computational insight directly correlated with experimental inhibition data, providing a rational basis for designing enzyme-selective inhibitors. researchgate.net

In Silico Prediction of Drug-Likeness and ADMET Characteristics

Beyond predicting activity, computational models are crucial for assessing the "drug-likeness" and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new compounds. nih.gov These predictions help to identify candidates with favorable pharmacokinetic properties early in the drug discovery pipeline, reducing late-stage failures.

For derivatives of uracil and related heterocyclic compounds, in silico tools have been used to predict properties like oral bioavailability, blood-brain barrier penetration, and interaction with efflux pumps like P-glycoprotein (P-gp). researchgate.netmdpi.com P-gp is a transmembrane protein that can pump drugs out of cells, reducing their oral absorption and bioavailability. tg.org.aunih.govnih.gov Predictive models for this compound analogs have suggested that many of these compounds could have good oral bioavailability and may not be substrates for P-gp, which is a desirable characteristic for an orally administered drug. researchgate.netpensoft.net

| Property | Prediction | Implication | Reference |

|---|---|---|---|

| Oral Bioavailability | Generally predicted to be good for several derivatives. | The compounds are likely to be well-absorbed after oral administration. | researchgate.net |

| P-glycoprotein (P-gp) Interaction | Predicted to be non-substrates or weak inhibitors. | Avoidance of efflux by P-gp can lead to higher systemic exposure and efficacy. | researchgate.nettg.org.aubioline.org.br |

| Solubility | Varies based on substituents; generally moderate to poorly soluble. | Affects absorption; formulation strategies may be needed for poorly soluble compounds. | mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Generally predicted not to cross the BBB. | Reduces the potential for central nervous system side effects. | mdpi.com |

Biological Activities and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Potentials of 1-Benzyluracil Derivatives

Derivatives of this compound have been extensively studied as inhibitors of uridine (B1682114) phosphorylase (UrdPase), an enzyme crucial for pyrimidine (B1678525) metabolism. acs.orggoogle.com These inhibitors are of significant interest as they can enhance the therapeutic efficacy of certain anticancer drugs like 5-fluoro-2'-deoxyuridine (B1346552) and 5-fluorouracil (B62378). nih.gov

Initial research identified 5-benzyluracils as potent inhibitors of UrdPase. acs.org Subsequent modifications, such as the addition of a (2-hydroxyethoxy)methyl group to the N1 position of the uracil (B121893) ring, led to the development of compounds like 5-benzylacyclouridine (B1219635) (BAU), which demonstrated significantly enhanced inhibitory activity. acs.orgnih.gov For instance, BAU has a reported Ki value of 98 nM. tandfonline.com Further structure-activity relationship (SAR) studies explored various substitutions on the benzyl (B1604629) and uracil moieties to optimize potency.

A series of 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils with aryl substitutions were synthesized and evaluated for their ability to inhibit murine liver UrdPase. nih.gov Among these, analogs with alkoxy groups at the 3-position of the benzyl ring showed increased potency. nih.gov Specifically, the 3-propoxy and 3-sec-butoxy derivatives were found to be highly potent inhibitors, with IC50 values of 0.047 µM and 0.027 µM, respectively. nih.gov

Another class of potent inhibitors, 5-benzylbarbituric acid derivatives, were also developed and showed specificity for UrdPase. researchgate.net Notably, these derivatives were more effective against human UrdPase compared to the murine enzyme, a characteristic that was reversed for the 5-benzyluracil (B1204335) derivatives. researchgate.net The most potent compound in this series, 5-(m-benzyloxy)benzyl-1-[(2-hydroxyethoxy)methyl] barbituric acid (BBBA), exhibited Ki values of 1.1 nM and 2.6 nM against human and mouse UrdPase, respectively. researchgate.net

The specificity of these inhibitors is a key feature; they show potent inhibition of UrdPase without affecting other enzymes involved in pyrimidine metabolism, such as thymidine (B127349) phosphorylase, uridine-cytidine kinase, or thymidine kinase. researchgate.netnih.gov This specificity is crucial for their potential therapeutic applications.

| Compound | Target Enzyme | IC50 / Ki | Source |

| 5-Benzylacyclouridine (BAU) | Uridine Phosphorylase | Ki = 98 nM | tandfonline.com |

| 1-[(2-Hydroxyethoxy)methyl]-5-(3-propoxybenzyl)uracil | Murine Liver UrdPase | IC50 = 0.047 µM | nih.gov |

| 1-[(2-Hydroxyethoxy)methyl]-5-(3-sec-butoxybenzyl)uracil | Murine Liver UrdPase | IC50 = 0.027 µM | nih.gov |

| 5-(m-Benzyloxybenzyl)acyclouridine (BBAU) | Uridine Phosphorylase | Ki = 32 nM | researchgate.net |

| 5-(m-Benzyloxy)benzyl-1-[(2-hydroxyethoxy)methyl] barbituric acid (BBBA) | Human UrdPase | Ki = 1.1 nM | researchgate.net |

| 5-(m-Benzyloxy)benzyl-1-[(2-hydroxyethoxy)methyl] barbituric acid (BBBA) | Mouse UrdPase | Ki = 2.6 nM | researchgate.net |

| Aminomethyl-BBAU (AM-BBAU) | Mouse Liver UrdPase | Ki = 18 nM | nih.gov |

| 1-(1,3-dihydroxy-2-propoxymethyl)-5-benzyluracil (DHPBU) | H. diminuta UrdPase | Ki = 0.07 µM | bibliotekanauki.pl |

Recent studies have explored the potential of this compound derivatives and related heterocyclic compounds as inhibitors of DNA gyrase B, a validated target for antibacterial agents. mdpi.comnih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. nih.gov

In one study, a series of benzofuran–pyrazole hybrids were synthesized and evaluated for their antimicrobial activity. The most promising compounds were further tested for their ability to inhibit E. coli DNA gyrase B. Compound 9 from this series demonstrated significant inhibitory activity with an IC50 of 9.80 µM, which was comparable to the standard drug ciprofloxacin. mdpi.com Molecular docking studies suggested that these compounds bind to the ATP-binding site of the GyrB subunit, acting as competitive inhibitors. mdpi.comnih.gov

Another study focused on benzopyrone-based derivatives, which are known to inhibit bacterial DNA gyrase B by competitively binding to the ATP binding site of the B subunit. nih.gov While not direct this compound derivatives, this research highlights the therapeutic strategy of targeting DNA gyrase B with heterocyclic compounds.

| Compound | Target Enzyme | IC50 | Source |

| Compound 9 (benzofuran–pyrazole hybrid) | E. coli DNA gyrase B | 9.80 µM | mdpi.com |

| Ciprofloxacin (standard) | E. coli DNA gyrase B | 8.03 µM | mdpi.com |

| DNA gyrase B-IN-2 | DNA gyrase | < 10 nM | medchemexpress.com |

Derivatives of this compound have been investigated for their potential to modulate the activity of key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein. researchgate.net

In a study involving the synthesis of purine/pteridine-based derivatives from 5,6-diaminouracils, several compounds exhibited promising inhibitory activity against EGFR. researchgate.net Compounds 5a , 5e , and 7e were identified as potent inhibitors with IC50 values of 87 nM, 98 nM, and 92 nM, respectively, which are comparable to the IC50 of the known EGFR inhibitor erlotinib (B232) (80 nM). researchgate.net However, the study concluded that BRAFV600E was not a likely target for this class of compounds. researchgate.net

Other research on different heterocyclic scaffolds has also demonstrated the potential for EGFR inhibition. For example, new cyanobenzofuran derivatives have shown strong inhibitory activities against EGFR, with some compounds exhibiting IC50 values as low as 0.81 µM. nih.gov Similarly, benzothiazole-1,2,3-triazole hybrids have been developed as potent EGFR inhibitors, with some derivatives showing IC50 values more potent than erlotinib. rsc.org While these are not direct this compound derivatives, they underscore the broader interest in heterocyclic compounds as EGFR modulators.

| Compound | Target Enzyme | IC50 | Source |

| Compound 5a (purine-based) | EGFR | 87 nM | researchgate.net |

| Compound 5e (purine-based) | EGFR | 98 nM | researchgate.net |

| Compound 7e (pteridine-based) | EGFR | 92 nM | researchgate.net |

| Erlotinib (standard) | EGFR | 80 nM | researchgate.net |

| Compound 11 (cyanobenzofuran) | EGFR | 0.81 µM | nih.gov |

| Gefitinib (standard) | EGFR | 0.90 µM | nih.gov |

| Compound 8a (benzothiazole-triazole hybrid) | EGFR | 0.69 µM | rsc.org |

Researchers have designed and synthesized novel sets of uracil-linked Schiff bases as dual inhibitors of Histone Deacetylase II (HDAC II) and Topoisomerase I (Topo I). researchgate.net HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are a promising class of anticancer agents. mdpi.comnih.gov Topoisomerase I is another important cancer drug target, as its inhibition leads to DNA damage and cell death. biochempeg.comwikipedia.org

In one study, a series of uracil-linked Schiff bases were synthesized, and their inhibitory activities against HDAC II and Topo I were evaluated. researchgate.net The bromophenyl derivative, compound 22 , emerged as a particularly interesting candidate, displaying a good selectivity index with IC50 values of 1.12 µM against HDAC II and 13.44 µM against Topo I. researchgate.net This compound was identified as a potential lead for the development of dual HDAC II/Topo I inhibitors. researchgate.net

Another study investigated thiouracil derivatives as HDAC inhibitors. researchgate.net While this study focused on different HDAC isotypes, it highlights the potential of the uracil scaffold in designing HDAC inhibitors. For instance, compound 6c in this study showed potent inhibitory activity against HDAC1, HDAC4, and HDAC6. researchgate.net

Furthermore, the inhibitory potential against Topo I has been explored with other uracil-based compounds. For example, selenium nanoparticles of a synthesized derivative (compound 7d NPs ) exhibited very potent inhibition of Topo I with an IC50 of 0.042 µM. researchgate.net

| Compound | Target Enzyme | IC50 | Source |

| Compound 22 (uracil-linked Schiff base) | HDAC II | 1.12 µM | researchgate.net |

| Compound 22 (uracil-linked Schiff base) | Topo I | 13.44 µM | researchgate.net |

| Compound 7d NPs (selenium nanoparticle derivative) | Topo I | 0.042 µM | researchgate.net |

| Compound 7d NPs (selenium nanoparticle derivative) | Topo II | 1.172 µM | researchgate.net |

| Compound 6c (thiouracil derivative) | HDAC1 | 1.76 µM | researchgate.net |

| Compound 6c (thiouracil derivative) | HDAC4 | 1.39 µM | researchgate.net |

| Compound 6c (thiouracil derivative) | HDAC6 | 3.46 µM | researchgate.net |

Derivatives of this compound and related pyrimidine structures have been investigated for their inhibitory effects on several key enzymes involved in cell cycle regulation and nucleotide synthesis, including Cyclin-Dependent Kinase 2 (CDK2), Janus Kinase 2 (Jak2), and Dihydrofolate Reductase (DHFR). mdpi.comdntb.gov.ua

CDK2 Inhibition: CDK2 is a crucial regulator of the cell cycle, and its dysregulation is implicated in various cancers. nih.govmdpi.com While specific studies on this compound derivatives directly targeting CDK2 are limited, broader research into heterocyclic compounds has identified potent CDK2 inhibitors. For example, oxindole/benzofuran hybrids have been developed as dual CDK2/GSK-3β inhibitors, with some compounds showing IC50 values in the nanomolar range for CDK2. nih.gov Additionally, 2-aminopurine (B61359) derivatives have been designed as selective CDK2 inhibitors, with compound 11l exhibiting an IC50 of 19 nM. frontiersin.org

Jak2 Inhibition: The Jak2 signaling pathway is often overactive in myeloproliferative neoplasms, making it a key therapeutic target. researchtopractice.comnih.gov In silico studies have suggested that pyridopyrimidine derivatives, which can be synthesized from 6-amino-1-benzyluracil (B15025), may act as inhibitors of Jak2. mdpi.com Ruxolitinib, a dual JAK1/JAK2 inhibitor, has been approved for clinical use and demonstrates the therapeutic potential of targeting this pathway. nih.gov

DHFR Inhibition: DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleotides and certain amino acids. nih.govatlasgeneticsoncology.org Inhibition of DHFR disrupts DNA synthesis and is a well-established anticancer and antimicrobial strategy. nih.govresearchgate.net Pyridopyrimidine derivatives have been shown to be potent and selective inhibitors of DHFR from various organisms. nih.gov For instance, a series of 5′-(ω-carboxyalkoxy)benzylpyrido[2,3-d]pyrimidines have demonstrated potent inhibition of Pneumocystis carinii DHFR. nih.gov

| Compound Class/Derivative | Target Enzyme | Finding/Activity | Source |

| Pyridopyrimidine derivatives (from 6-amino-1-benzyluracil) | CDK2, Jak2, DHFR | Predicted to have inhibitory activity in silico. | mdpi.com |

| Oxindole/benzofuran hybrids | CDK2 | Potent dual CDK2/GSK-3β inhibitors (e.g., compound 5d, IC50 = 37.77 nM for CDK2). | nih.gov |

| 2-Aminopurine derivatives | CDK2 | Selective CDK2 inhibitors (e.g., compound 11l, IC50 = 19 nM). | frontiersin.org |

| 5′-(ω-carboxyalkoxy)benzylpyrido[2,3-d]pyrimidines | DHFR | Potent and selective inhibitors of Pneumocystis carinii DHFR. | nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govwikipedia.org Consequently, inhibitors of VEGFR-2 are a significant class of anticancer agents. While direct studies on this compound as a VEGFR-2 inhibitor are not prominent, the broader class of pyrimidine derivatives, to which uracil belongs, has been extensively explored for this activity.

Several pyrimidine derivatives have been developed and even approved as VEGFR-2 inhibitors. For example, a series of 4-phenoxy pyrimidine derivatives were synthesized, and one compound exhibited potent inhibitory activity against VEGFR-2 with an IC50 of 1.05 µM. Another study on quinoline–thiazolidine-4-one urea (B33335) derivatives identified compounds with strong anticancer activity, which was attributed to their potent VEGFR-2 inhibition. nih.gov

Furthermore, a study on new piperazinylquinoxaline-based derivatives, designed based on the pharmacophoric features of known VEGFR-2 inhibitors, yielded candidates with significant VEGFR-2 inhibitory activity. nih.gov Compound 11 from this series showed an IC50 of 0.19 µM against VEGFR-2. nih.gov Another investigation of nicotinamide-based derivatives identified compounds 6 and 10 as potent VEGFR-2 inhibitors with IC50 values of 60.83 nM and 63.61 nM, respectively, which are comparable to the standard drug sorafenib. mdpi.com These examples highlight the potential of heterocyclic scaffolds, including the pyrimidine core structure, in the design of effective VEGFR-2 inhibitors.

| Compound Class/Derivative | Target Enzyme | IC50 | Source |

| 4-Phenoxy pyrimidine derivative | VEGFR-2 | 1.05 µM | |

| Piperazinylquinoxaline derivative (Compound 11) | VEGFR-2 | 0.19 µM | nih.gov |

| Nicotinamide-based derivative (Compound 6) | VEGFR-2 | 60.83 nM | mdpi.com |

| Nicotinamide-based derivative (Compound 10) | VEGFR-2 | 63.61 nM | mdpi.com |

| Sorafenib (standard) | VEGFR-2 | 53.65 nM | mdpi.com |

| Quinazoline-4-one derivative (Compound 12) | VEGFR-2 | 4.6 µM | nih.gov |

| Pazopanib (standard) | VEGFR-2 | - | nih.gov |

| Difluorophenyl analog (Compound 1) | VEGFR-2 | 0.0070 µM | nih.gov |

Selective Inhibition of Aldose Reductase (AR) and AKR1B10

Derivatives of this compound have been investigated for their potential to selectively inhibit aldose reductase (AR) and aldo-keto reductase family 1 member B10 (AKR1B10), enzymes implicated in diabetic complications and cancer, respectively. nih.gov Research has focused on compounds built on a 3-benzyluracil-1-acetic acid scaffold. nih.gov

Two lead compounds, sharing this common scaffold but differing in their aryl moiety substituents, have demonstrated notable selectivity. nih.gov The compound 2-(3-(4-chloro-3-nitrobenzyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (also referred to as JF0048) was identified as a selective inhibitor of AR. nih.gov Structural and thermodynamic analysis revealed that the chloronitrobenzyl group of this compound is able to open the specificity pocket of AR, but not the corresponding pocket in AKR1B10. nih.gov

Conversely, a different derivative, 2-(2,4-dioxo-3-(2,3,4,5-tetrabromo-6-methoxybenzyl)-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (also referred to as JF0049), was found to be selective for AKR1B10. nih.govresearchgate.net The bulkier, more substituted aryl moiety of this compound creates steric hindrance that prevents the AR specificity pocket from opening. nih.gov This larger substituent provides a tighter fit into the inhibitor-binding pocket of AKR1B10. nih.gov This selectivity was also observed in cellular models, where the AR-selective inhibitor prevented sorbitol accumulation in human retinal cells, while the AKR1B10-selective inhibitor halted proliferation in human lung cancer cells. nih.gov

Table 1: Selective Inhibition of Aldose Reductase (AR) and AKR1B10 by 3-Benzyluracil-1-acetic Acid Derivatives

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| 2-(3-(4-chloro-3-nitrobenzyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | Aldose Reductase (AR) | Data not specified in results | nih.gov |

| 2-(2,4-dioxo-3-(2,3,4,5-tetrabromo-6-methoxybenzyl)-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | AKR1B10 | Data not specified in results | nih.govresearchgate.net |

HIV-1 Reverse Transcriptase (RT) Inhibition and Resistance Profiles

Various derivatives of benzyluracil have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govrjptonline.org These compounds often belong to the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) class of inhibitors or are designed to mimic structural features of known NNRTIs. nih.govasm.org

One such derivative, 1-[(benzyloxy)methyl]-6-(3,5-dimethylbenzyl)-5-iodopyrimidine-2,4(1H,3H)-dione (WPR-6), demonstrated potent activity against laboratory-adapted HIV-1 strains with a 50% effective concentration (EC₅₀) of 2 to 4 nM. asm.org It was also effective against a panel of clinical isolates from various subtypes with EC₅₀ values ranging from 1 to 6 nM. asm.org Crucially, WPR-6 maintained excellent potency against the most common NNRTI-resistant viral strains, including those with K103N and Y181C mutations in the reverse transcriptase enzyme. asm.org However, in vitro resistance selection studies showed that WPR-6 could select for V106I and Y188L resistance mutations. asm.org

Other studies on HEPT analogues have identified several single amino acid mutations in the RT enzyme that confer high levels of resistance (>20-fold) to compounds like 1-benzyloxymethyl-5-ethyl-6-(alpha-pyridylthio)uracil. nih.gov These mutations include changes at positions 101, 103, 106, 181, and 236. nih.gov The Y188H mutation, in particular, was found to make the virus highly resistant to HEPT compounds. The development of resistance is a significant challenge, and different benzyluracil derivatives can select for distinct resistance profiles. For example, HEPT has been shown to select for the P236L mutation. nih.gov

A series of 1,6-bis[(benzyloxy)methyl]uracil derivatives were found to inhibit HIV-1 RT at micro- and submicromolar concentrations, exhibiting a resistance profile similar to first-generation NNRTIs. nih.govrjptonline.orgresearchtrends.net Additionally, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil were identified as highly active and selective inhibitors of HIV-1 replication in vitro. rjptonline.org

Table 2: In Vitro Anti-HIV-1 Activity of Benzyluracil Derivatives

| Compound Class/Name | HIV-1 Strain | Activity (EC₅₀) | Key Resistance Mutations | Reference |

|---|---|---|---|---|

| WPR-6 | Wild-Type (SF33) | 2-4 nM | V106I, Y188L (selected by WPR-6); K103N, Y181C (retains activity against) | asm.org |

| WPR-6 | Clinical Isolates | 1-6 nM | ||

| WPR-6 | NRTI-Resistant (7391) | 7-14 nM | ||

| HEPT Derivatives (general) | Wild-Type | Variable | P236L, K101, K103N, V106A, Y181C/I, Y188H | nih.gov |

| 1,6-Bis[(benzyloxy)methyl]uracils | Wild-Type | Micro- to submicromolar | Similar to 1st gen. NNRTIs | nih.govresearchtrends.net |

Glycogen Synthase Kinase 3 beta (GSK-3beta) Inhibitory Activity

Based on the available scientific literature, there are no reports of in vitro studies demonstrating that this compound or its direct derivatives possess inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3beta).

Antimicrobial Activities (In Vitro Assays)

While the uracil scaffold is a component of various biologically active molecules, and some derivatives are noted for general antibacterial properties, specific data from in vitro assays on the efficacy of this compound against the model organisms Escherichia coli and Staphylococcus aureus were not identified in the searched literature.

Although uracil derivatives have been generally cited for potential antifungal activity, specific research detailing the in vitro antifungal efficacy of this compound against the model organism Candida albicans is not present in the reviewed scientific reports.

Antibacterial Efficacy against Model Organisms (e.g., E. coli, S. aureus)

Antiviral Activities (In Vitro Cellular Models)

Beyond their well-documented activity against HIV-1, benzyluracil derivatives have been evaluated against other viruses in cellular models.

A series of 1,6-bis[(benzyloxy)methyl]uracil derivatives showed profound activity against the influenza A virus (H1N1 strain) in Madin-Darby Canine Kidney (MDCK) cell cultures, with the lead compound in the series demonstrating higher activity than several established anti-influenza drugs. nih.govresearchtrends.net This activity was observed without any detectable cytotoxicity in the cell models used. nih.govresearchtrends.net

The antiviral spectrum of uracil derivatives also extends to coronaviruses. Newly synthesized N1,N3-disubstituted uracil derivatives were tested against SARS-CoV-2 variants of concern (VOCs), including the Beta, Delta, and Omicron variants, in Vero E6 cells. nih.govnih.govresearchgate.net These non-nucleoside compounds demonstrated a broad antiviral effect, inhibiting the virus-induced cytopathic effect with IC₅₀ values generally in the micromolar range. nih.govnih.gov Further investigation revealed that these compounds inhibit the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov

In studies involving 6-(arylthio)uracil derivatives, marginal in vitro activity was reported against Herpes Simplex Virus-1 (HSV-1). koreascience.krresearchgate.netresearchgate.net

Table 3: Broader Antiviral Activities of Benzyluracil Derivatives (In Vitro)

| Compound Class | Virus | Cell Line | Activity Metric (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| 1,6-Bis[(benzyloxy)methyl]uracils | Influenza A (H1N1) | MDCK | Profound activity, exceeded reference drugs | nih.govresearchtrends.net |

| N1,N3-Disubstituted uracils | SARS-CoV-2 (Delta) | Vero E6 | 13.3 - 49.97 µM | nih.govnih.gov |

| SARS-CoV-2 (Beta) | Vero E6 | 13.3 - 49.97 µM | nih.govnih.gov | |

| SARS-CoV-2 (Omicron) | Vero E6 | IC₅₀ of 87 nM reported for a related lectin | x-mol.net | |

| 6-(Arylthio)uracils | Herpes Simplex Virus-1 (HSV-1) | Not Specified | Marginal Activity | koreascience.krresearchgate.netresearchgate.net |

Inhibition of HIV-1 Replication

Derivatives of this compound have been investigated for their potential to inhibit the replication of the Human Immunodeficiency Virus-1 (HIV-1). These compounds are a part of a broader class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research has shown that certain 6-benzyluracil derivatives can synergistically inhibit HIV-1 replication in vitro. asm.org The anti-HIV-1 activity of these compounds is a subject of ongoing research to develop more potent and selective inhibitors. asm.orgdtic.mil The search for new inhibitors is crucial due to the emergence of drug-resistant HIV-1 variants. dtic.milmdpi.com

The mechanism of action of these inhibitors often involves targeting the reverse transcriptase (RT) enzyme of HIV-1, which is essential for the conversion of the viral RNA genome into DNA. mdpi.comscielo.org.co By binding to the RT, these compounds can block its function and thus halt the viral replication cycle. scielo.org.co The development of novel compounds that can effectively inhibit HIV-1 maturation is a key area of focus in antiretroviral drug discovery. mdpi.com

Evaluation against Herpes Simplex Virus Type 1 (HSV-1)

The antiviral activity of various compounds, including those with a uracil scaffold, has been evaluated against Herpes Simplex Virus Type 1 (HSV-1). biorxiv.orgscielo.brmdpi.comtums.ac.irbrieflands.com HSV-1 is a widespread pathogen that can cause a range of infections. scielo.brmdpi.com In vitro studies are crucial for the initial assessment of a compound's ability to inhibit viral replication and to understand its mechanism of action. scielo.brtums.ac.ir These studies often involve infecting cell cultures with HSV-1 and then treating them with the compound of interest to measure the reduction in viral titer or plaque formation. scielo.brbrieflands.com The goal is to identify compounds that can effectively block different stages of the viral life cycle, such as attachment, penetration, or replication, with minimal cytotoxicity to the host cells. mdpi.comtums.ac.ir

Anticancer Research (In Vitro Cellular Models)

Antiproliferative Effects on Human Cancer Cell Lines

This compound derivatives have been the subject of research for their potential antiproliferative effects against various human cancer cell lines. Studies have demonstrated that certain derivatives exhibit cytotoxic activity against lung carcinoma (A549), breast carcinoma (MCF-7), ovarian cancer, and renal cancer cell lines. jksus.orgjournalaim.comnih.govresearchgate.net The antiproliferative effects are often dose-dependent, meaning that higher concentrations of the compound lead to greater inhibition of cancer cell growth. journalaim.commdpi.com

For instance, some studies have reported the IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, for these compounds against different cell lines. These values help in quantifying the potency of the compounds. jksus.org The investigation into the anticancer properties of this compound derivatives is part of a broader effort to discover novel therapeutic agents with improved efficacy and selectivity against cancer cells. nih.govmdpi.com

Table 1: Antiproliferative Activity of Selected Compounds against Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound Type | Observed Effect |

| A549 | Lung Carcinoma | Benzimidazole derivative | High cytotoxic activity (IC50 = 15.80 µg/mL). jksus.org |

| A549 | Lung Carcinoma | Recombinant apoptin | Dose-dependent antiproliferative effects. journalaim.com |

| MCF-7 | Breast Carcinoma | Benzimidazole derivative | Significant cytotoxic effects. jksus.org |

| MCF-7 | Breast Carcinoma | Recombinant apoptin | Dose-dependent antiproliferative effects. journalaim.com |

| MCF-7 | Breast Carcinoma | Quinoline derivative | Potent and selective anti-proliferative effect. nih.gov |

| Ovarian Cancer | Ovarian Cancer | Brominated PQ analogs | Growth inhibition in the micromolar range. mdpi.com |

| Renal Cancer | Renal Cancer | Not Specified | Research ongoing. |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which anticancer agents exert their effects is by inducing apoptosis, or programmed cell death, in cancer cells. Research suggests that derivatives of this compound may trigger this process. nih.govwaocp.org The induction of apoptosis is a desirable characteristic for an anticancer drug as it leads to the elimination of cancer cells.

Furthermore, these compounds can modulate the cell cycle, which is the series of events that take place in a cell leading to its division and duplication. waocp.orgmdpi.com Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. mdpi.com By interfering with specific phases of the cell cycle, such as causing an arrest in the G2/M phase, these compounds can halt the proliferation of cancer cells. waocp.org The ability to induce both apoptosis and cell cycle arrest makes these compounds promising candidates for further investigation in cancer therapy. nih.govwaocp.orgmdpi.com Some studies have shown that treatment with certain compounds can lead to an increase in the sub-G1 cell population, which is an indicator of apoptosis. mdpi.com

Impact on Gene Expression (e.g., BAX, BCL2)

The process of apoptosis is regulated by a family of proteins, including the pro-apoptotic protein BAX and the anti-apoptotic protein BCL2. The ratio of BAX to BCL2 is a critical determinant of whether a cell will undergo apoptosis. An increase in the BAX/BCL2 ratio promotes cell death. waocp.orgbrieflands.com

Studies have investigated the effect of this compound derivatives on the expression of these genes. It has been observed that some of these compounds can upregulate the expression of the BAX gene and downregulate the expression of the BCL2 gene. waocp.orgresearchgate.netnih.gov This shift in the BAX/BCL2 ratio is a key molecular mechanism underlying the pro-apoptotic activity of these compounds. brieflands.comresearchgate.netnih.gov By altering the expression of these critical apoptosis-regulating genes, this compound derivatives can sensitize cancer cells to apoptosis. nih.gov

Table 2: Effect of Compounds on Apoptosis-Related Gene Expression

| Compound/Treatment | Cell Line | Effect on BAX Expression | Effect on BCL2 Expression | Resulting BAX/BCL2 Ratio |

| Stattic and Docetaxel Combination | DU145 (Prostate Cancer) | Increased. waocp.org | Decreased. waocp.org | Increased. waocp.org |

| High-Dose Prednisolone | CCRF-CEM (Leukemia) | Increased. nih.gov | Decreased. nih.gov | Increased. nih.gov |

| Exercise Training | Rat Heart | Decreased. brieflands.com | No significant change. brieflands.com | Decreased. brieflands.com |

| This compound derivative | Not Specified | Increased. researchgate.net | Decreased. researchgate.net | Increased. researchgate.net |

DNA Interaction and Fragmentation Studies

The interaction of small molecules with DNA is a significant area of research in the development of new anticancer drugs. Some compounds can bind to DNA and cause it to fragment, which can lead to cell death. unina.itcnr.it The study of 5-benzyluracil has been used as a model to understand the mechanisms of DNA-protein photo-crosslinking. digitellinc.comdigitellinc.com These studies often employ theoretical and experimental methods to investigate the photophysics and photo-activated dynamics of the compound. digitellinc.com Understanding these interactions at a molecular level is crucial for designing more effective and targeted cancer therapies. unina.itcnr.it

Applications in Chemical Biology Probe Development

Extensive literature review reveals that while various derivatives of this compound have been synthesized and evaluated for their potential therapeutic properties, there is a notable lack of specific information regarding their development and application as chemical probes in the field of chemical biology. The available research primarily focuses on the synthesis of this compound analogs as potential antiviral and anticancer agents, rather than as tools for target identification and mechanistic studies.

Utilization for Biological Target Identification and Validation

Biological target identification is a critical process in drug discovery and chemical biology, aiming to pinpoint the molecular partners of a bioactive small molecule. editco.biocrownbio.comddtjournal.com Methodologies for target identification often involve the use of chemical probes in techniques like affinity chromatography and activity-based protein profiling (ABPP). nih.gov These approaches typically require the small molecule to be functionalized with a tag that allows for the isolation and subsequent identification of its binding partners, often via mass spectrometry. nih.gov

Despite the synthesis of various this compound derivatives with demonstrated biological effects, there is no published research detailing their use as probes for the systematic identification and validation of their cellular targets. nih.govacs.orgbohrium.com While compounds like 1-(2-hydroxyethoxymethyl)-5-benzyluracil have been noted as specific inhibitors of catabolic enzymes, comprehensive target deconvolution studies using probe-based approaches have not been described. google.com The general principles of target validation, which are crucial for de-risking drug development pipelines, are well-established, but their specific application to this compound-based probes is not documented in the available scientific literature. ddtjournal.comnih.gov

Mechanism of Action Elucidation in Cellular Systems